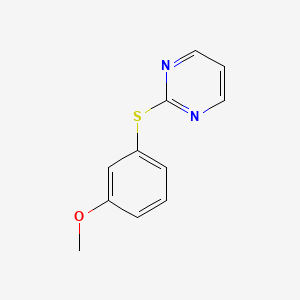![molecular formula C21H29FO2Si B12582775 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol CAS No. 645413-04-3](/img/structure/B12582775.png)
5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol is an organic compound that features a tert-butyl(diphenyl)silyl ether protecting group and a fluorine atom on a pentanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol typically involves multiple steps. One common method starts with the protection of the hydroxyl group of 4-fluoropentan-1-ol using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The reaction yields the desired silyl ether product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The fluorine atom can be reduced under specific conditions, although this is less common.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-one.
Reduction: 5-{[tert-Butyl(diphenyl)silyl]oxy}-pentan-1-ol.
Substitution: 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-azidopentan-1-ol.
Aplicaciones Científicas De Investigación
5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the study of fluorinated compounds and their biological interactions.
Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol depends on its application. In organic synthesis, the tert-butyl(diphenyl)silyl group serves as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable component in various chemical transformations.
Propiedades
Número CAS |
645413-04-3 |
|---|---|
Fórmula molecular |
C21H29FO2Si |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
5-[tert-butyl(diphenyl)silyl]oxy-4-fluoropentan-1-ol |
InChI |
InChI=1S/C21H29FO2Si/c1-21(2,3)25(19-12-6-4-7-13-19,20-14-8-5-9-15-20)24-17-18(22)11-10-16-23/h4-9,12-15,18,23H,10-11,16-17H2,1-3H3 |
Clave InChI |
OWPOFNRJGWMZPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CCCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)
![4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12582701.png)

![2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12582710.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12582719.png)




![Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-](/img/structure/B12582766.png)
![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)

![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
